molecular formula C9H8N2O3 B180454 1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid CAS No. 156335-31-8

1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid

Cat. No. B180454
CAS RN: 156335-31-8
M. Wt: 192.17 g/mol
InChI Key: UYDRBLJSDGPBJO-UHFFFAOYSA-N
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Description

“1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid” is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 . It is a yellow to brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O3/c1-10-5-6(9(13)14)8(12)7-3-2-4-11(7)10/h2-5H,1H3,(H,13,14) . This indicates that the compound has a pyrrolopyridazine core with a carboxylic acid group at the 3-position and a methyl group at the 1-position .


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . It has a molecular weight of 192.17 .

Mechanism of Action

The mechanism of action of DOPAC is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including protein kinases and phosphodiesterases. DOPAC has also been shown to form stable complexes with metal ions, which may contribute to its biological activity.
Biochemical and Physiological Effects:
DOPAC has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. DOPAC has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro and in vivo. Additionally, DOPAC has been shown to have neuroprotective effects, reducing the production of reactive oxygen species and protecting against oxidative stress in vitro and in vivo.

Advantages and Limitations for Lab Experiments

DOPAC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DOPAC is also relatively inexpensive compared to other compounds used in scientific research. However, DOPAC has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, DOPAC has limited stability in some solvents, which can make it difficult to store and handle.

Future Directions

There are several future directions for research on DOPAC. One potential direction is the investigation of its potential as a drug delivery system. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of DOPAC and its potential applications in scientific research.
Conclusion:
In conclusion, DOPAC is a heterocyclic compound that has gained significant attention in scientific research due to its potential in various applications. DOPAC can be synthesized through various methods and has a wide range of scientific research applications. It has been shown to have a range of biochemical and physiological effects, including inhibiting the growth of cancer cells, reducing inflammation, and protecting against oxidative stress. DOPAC has several advantages for lab experiments, but also has some limitations. There are several future directions for research on DOPAC, including investigating its potential as a drug delivery system and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

DOPAC can be synthesized through various methods. One of the most common methods is the reaction of 2,3-dichloropyrrolo[1,2-B]pyridazine with methylamine, followed by the hydrolysis of the resulting compound. Another method involves the reaction of 2,3-dichloropyrrolo[1,2-B]pyridazine with methylamine, followed by the reduction of the resulting compound with sodium borohydride. The synthesis of DOPAC is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

DOPAC has a wide range of scientific research applications. It has been used as a building block in the synthesis of various compounds, including inhibitors of protein kinases and phosphodiesterases. DOPAC has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. Additionally, DOPAC has been studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

1-methyl-4-oxopyrrolo[1,2-b]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-10-5-6(9(13)14)8(12)7-3-2-4-11(7)10/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDRBLJSDGPBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CN21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101158358
Record name 1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-b]pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156335-31-8
Record name 1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-b]pyridazine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156335-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-b]pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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